molecular formula C19H23NO3S B12188923 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12188923
M. Wt: 345.5 g/mol
InChI Key: CYSJKUWADOBOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethoxy group, dimethylbenzenesulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, including the formation of the tetrahydroquinoline core and the subsequent introduction of the ethoxy and dimethylbenzenesulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine: This compound shares a similar sulfonyl group but differs in the core structure.

    1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane: Another related compound with a different core structure. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H23NO3S/c1-4-23-18-12-14(2)15(3)13-19(18)24(21,22)20-11-7-9-16-8-5-6-10-17(16)20/h5-6,8,10,12-13H,4,7,9,11H2,1-3H3

InChI Key

CYSJKUWADOBOFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.